ent-Pazufloxacin-d4 Mesylate
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Overview
Description
“ent-Pazufloxacin-d4 Mesylate” is a deuterium labelled form of ent-Pazufloxacin . It is the R-enantiomer of Pazufloxacin , which is a fluoroquinolone antibiotic . The molecular formula of “ent-Pazufloxacin-d4 Mesylate” is C17H15D4FN2O7S and its molecular weight is 418.43 .
Molecular Structure Analysis
The molecular structure of “ent-Pazufloxacin-d4 Mesylate” is represented by the formula C17H15D4FN2O7S . This indicates that the compound contains carbon ©, hydrogen (H), deuterium (D), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S). The presence of deuterium in the compound suggests that it’s a deuterium-labelled form of ent-Pazufloxacin .Scientific Research Applications
Pharmacokinetic Studies
Pharmacokinetic properties of pazufloxacin mesylate have been extensively studied. In a study involving healthy volunteers, pazufloxacin mesylate demonstrated tolerance with single or multiple doses, showing no significant accumulation in the body after 5 days of administration. The study also noted sex differences in pharmacokinetic parameters such as half-life and mean residence time (Yu Jun-xian, 2007).
Pharmacological Interactions
Research on the interaction of pazufloxacin mesylate with other drugs, like aminophylline in rabbits, revealed that pazufloxacin mesylate can affect the pharmacokinetics of co-administered drugs, altering parameters like area under the curve (AUC) and half-life (Yu Jiang-nan, 2009).
Analytical Techniques
A novel chemiluminescence flow injection method for the determination of pazufloxacin mesylate in serum and urine has been developed. This method is highly sensitive and was successfully applied in sample analysis, showcasing its potential for clinical application (X.-L. Wang et al., 2005).
Synthesis Improvement
Research aimed at improving the synthesis of pazufloxacin mesylate has been conducted. The improved synthesis reduced process steps and achieved an overall yield of 51.6%, making it suitable for industrial manufacture (Xu Yan, 2005).
Formulation Studies
Studies have been conducted on the formulation of pazufloxacin mesylate into a gel for clinical application. The preparation technique was found to be simple, reliable, and stable, making it suitable for clinical use (Deng Ming, 2008).
Clinical Efficacy
Pazufloxacin mesylate eye drops have been evaluated for their efficacy and safety in treating bacterial conjunctivitis. The study found the eye drops to be effective and safe, indicating their potential for clinical application in eye infections (Yue-qin Zhang et al., 2019).
properties
CAS RN |
1346602-24-1 |
---|---|
Molecular Formula |
C17H19FN2O7S |
Molecular Weight |
418.429 |
InChI |
InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1/i2D2,3D2; |
InChI Key |
UDHGFPATQWQARM-CEGXQLDXSA-N |
SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O |
synonyms |
(3R)-10-(1-Aminocyclopropyl-d4)-9-fluror-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Methanesulfonate; (R)-Pazufloxacin-d4 Mesylate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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